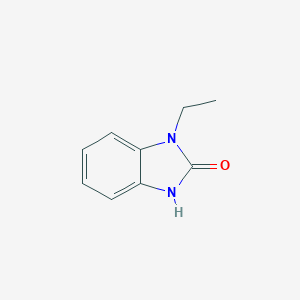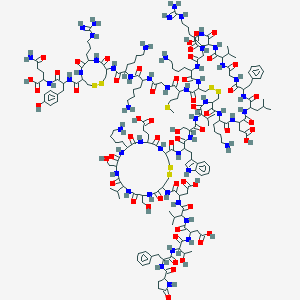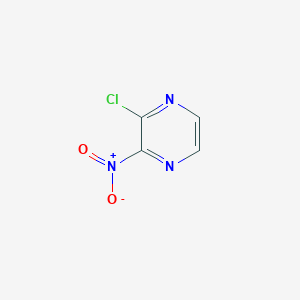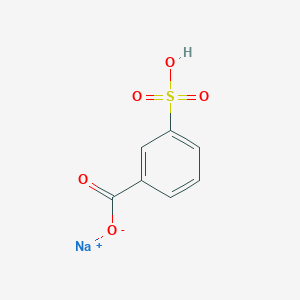
Sodium 3-sulfobenzoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sodium 3-sulfobenzoate involves chemical reactions that introduce the sulfonate functional group into the benzoate compound. Research has explored the synthesis of related sulfonate-functionalized polymers, which can be analogous to understanding the chemical pathways for synthesizing sodium 3-sulfobenzoate. For instance, poly(ether ether ketone)s containing sodium sulfonate groups were synthesized directly via aromatic nucleophilic substitution, demonstrating the feasibility of incorporating sulfonate groups into complex molecules through planned synthetic routes (Wang, Chen, & Xu, 1998).
Molecular Structure Analysis
The molecular structure of sodium 3-sulfobenzoate, including its crystallographic characteristics, has been explored to understand its chemical behavior and potential applications. Studies on related sodium complexes can provide insights into the structural aspects of sodium 3-sulfobenzoate. For example, a sodium complex [NaL·(H2O)2]n synthesized from p-amino benzene sulfonic acid and 4-benzoylbenzoic acid revealed a 1D chain structure, which forms a 3D supramolecular architecture through hydrogen-bond interactions, indicating the importance of molecular structure in the compound's properties (Wang, 2018).
Chemical Reactions and Properties
Sodium 3-sulfobenzoate participates in various chemical reactions due to its sulfonate group, which is highly reactive. A study on the one-pot synthesis of sulfonamides from sodium sulfinates and amines via sulfonyl bromides provides an example of the chemical reactivity of sulfonate-containing compounds, showcasing their potential to undergo efficient S-N bond formation reactions (Wu, Zhang, Zhu, & Yan, 2016).
Physical Properties Analysis
The physical properties of sodium 3-sulfobenzoate, including its solubility in various solvents, are crucial for its application in different fields. The equilibrium solubility of sodium 3-sulfobenzoate in binary solvent mixtures like (sodium chloride + water), (sodium sulfate + water), and (ethanol + water) was measured, providing valuable information on its solubility behavior and the effects of temperature on dissolution (Li, Ying, Huang, Li, Chen, & Zhao, 2014).
Wissenschaftliche Forschungsanwendungen
It is used in copper-catalyzed aminosulfonylation of O-homoallyl benzimidates with sodium sulfinates, a process that allows for the direct synthesis of bioactive 1,3-oxazines. This method is notable for its low catalyst costs and the use of easily available sulfone reagents (Dong et al., 2021).
The compound exhibits high solubility in binary solvent mixtures at elevated temperatures, with its dissolution enthalpy and entropy varying with mole fraction. This property is crucial in understanding its solubility behavior in various solvents (Li et al., 2014).
Sodium 3-sulfobenzoate is involved in iodine-mediated difunctionalization of imidazopyridines with sodium sulfinates. This method enables selective synthesis of sulfones and sulfides in good yields, accommodating a wide range of substrates and functional groups (Guo et al., 2018).
It has been used in the development of sodium sulfonate-functionalized poly(ether ether ketone)s, which show increased thermal stability and solubility. The glass transition temperatures of these polymers increase with the sodium sulfonate content in the polymer chain (Wang et al., 1998).
In the synthesis of poly(ether ether ketone)s with high sodium sulfonate content, these materials demonstrate excellent thermal stability and mechanical properties, making them promising for applications such as gas dehumidification membranes (Liu et al., 2001).
It plays a role in a one-pot synthesis method for sulfonamides from sodium sulfinates and amines, a process that operates at room temperature using sulfonyl bromides under neutral conditions (Wu et al., 2016).
Asymmetric dibenzothiophene sulfones, synthesized using this compound, serve as fluorescent nuclear stains, aiding in the prediction of sulfoxide precursor localization in HeLa cells (Petroff et al., 2018).
The crystal structure of related compounds, such as sodium p-nitrobenzoxasulfamate monohydrate, demonstrates complex, unsymmetrical geometry, offering insights into molecular interactions and stability (Yazıcılar et al., 2002).
Safety And Hazards
Sodium 3-sulfobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, the person should be moved to fresh air . If it comes in contact with the eyes, they should be rinsed thoroughly with plenty of water for at least 15 minutes .
Eigenschaften
IUPAC Name |
sodium;3-sulfobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHKITXZJDOIOD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Benzoic acid, 3-sulfo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Sulfobenzoic acid monosodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium 3-sulfobenzoate | |
CAS RN |
17625-03-5 | |
| Record name | Benzoic acid, 3-sulfo-, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017625035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-sulfo-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium hydrogen m-sulphonatobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

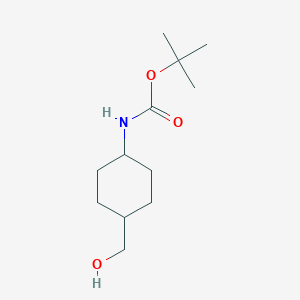
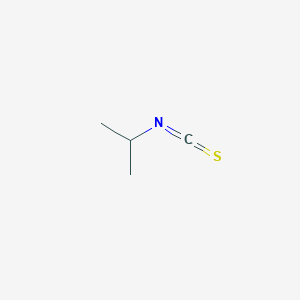
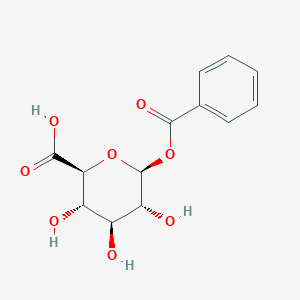

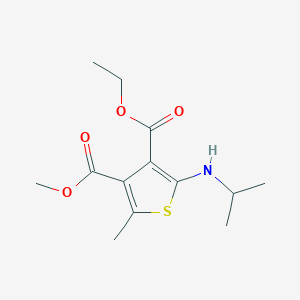
![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)
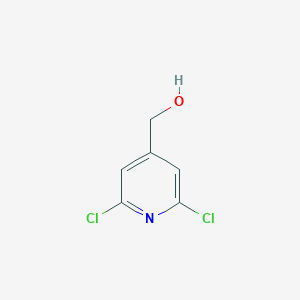
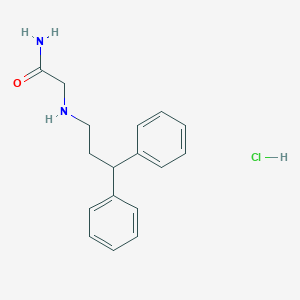
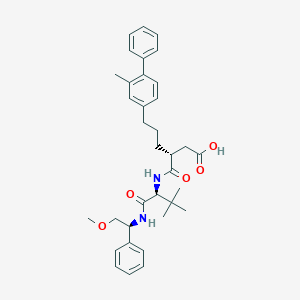

![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)
